molecular formula C13H12BrNO2S B3316652 Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate CAS No. 954241-25-9

Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate

Cat. No.: B3316652
CAS No.: 954241-25-9
M. Wt: 326.21 g/mol
InChI Key: QYBDMITUHPDCMC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromobenzyl group attached to the thiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for experimental purposes

Mode of Action

Thiazole derivatives like voreloxin have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks . It’s possible that this compound may have a similar mode of action, but this needs to be confirmed by further studies.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. For instance, the compound is recommended to be stored in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Bromobenzylation: The thiazole ring is then subjected to bromobenzylation using 3-bromobenzyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the bromobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution Products: Various substituted thiazole derivatives.

    Oxidation Products: Oxidized thiazole compounds.

    Hydrolysis Products: Thiazole-4-carboxylic acid and ethanol.

Scientific Research Applications

Chemistry: Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate is used as an intermediate in the synthesis of complex organic molecules

Biology and Medicine: In biological research, this compound is explored for its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound is investigated for its ability to inhibit specific enzymes and pathways involved in disease progression.

Industry: The compound finds applications in the development of agrochemicals and pharmaceuticals. It is used in the synthesis of active pharmaceutical ingredients (APIs) and as a precursor for the production of herbicides and pesticides.

Comparison with Similar Compounds

  • Ethyl 2-(2-bromobenzyl)thiazole-4-carboxylate
  • Ethyl 2-(4-bromobenzyl)thiazole-4-carboxylate
  • 2-(3-Bromobenzyl)thiazole-4-carboxylic acid

Uniqueness: Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate is unique due to the specific positioning of the bromobenzyl group at the 3-position of the benzyl ring. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for targeted drug development.

Properties

IUPAC Name

ethyl 2-[(3-bromophenyl)methyl]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBDMITUHPDCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670243
Record name Ethyl 2-[(3-bromophenyl)methyl]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954241-25-9
Record name Ethyl 2-[(3-bromophenyl)methyl]-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954241-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(3-bromophenyl)methyl]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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